molecular formula C37H35N3O7 B8813392 Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- CAS No. 128435-26-7

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

Cat. No.: B8813392
CAS No.: 128435-26-7
M. Wt: 633.7 g/mol
InChI Key: MYSNCIZBPUPZMQ-UHFFFAOYSA-N
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Description

N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine: is a synthetic nucleoside analog. It is a derivative of 2’-deoxycytidine, where the cytidine base is modified with a benzoyl group at the N4 position and a dimethoxytrityl (DMT) group at the 5’-hydroxyl position. These modifications make it useful in various biochemical and molecular biology applications, particularly in the synthesis of oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine typically involves multiple steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using the dimethoxytrityl (DMT) group. This is usually achieved by reacting 2’-deoxycytidine with dimethoxytrityl chloride in the presence of a base such as pyridine.

    Benzoylation of the N4 position: The N4 position of the cytidine base is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated synthesizers and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the DMT group, which can be removed under acidic conditions.

    Substitution: The benzoyl group at the N4 position can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Acidic conditions (e.g., trichloroacetic acid) are commonly used to remove the DMT group.

    Substitution: Acyl chlorides and bases like triethylamine are used for substitution reactions.

Major Products Formed:

    Deprotection: Removal of the DMT group yields 2’-deoxycytidine derivatives.

    Substitution: Substitution reactions yield various N4-acylated 2’-deoxycytidine derivatives.

Scientific Research Applications

Chemistry

  • Used in the synthesis of oligonucleotides for research and therapeutic purposes.

Biology

  • Employed in studies involving DNA synthesis and repair mechanisms.

Medicine

  • Investigated for potential use in antiviral and anticancer therapies.

Industry

  • Utilized in the production of synthetic DNA and RNA for various applications, including diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine involves its incorporation into oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The benzoyl group at the N4 position enhances the compound’s stability and facilitates its incorporation into oligonucleotides.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-2’-deoxycytidine: Lacks the DMT group, making it less suitable for oligonucleotide synthesis.

    5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine: Lacks the benzoyl group, which may affect its stability and incorporation efficiency.

Uniqueness

  • The combination of the DMT and benzoyl groups in N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine makes it particularly useful for oligonucleotide synthesis, offering both protection and stability.

Properties

CAS No.

128435-26-7

Molecular Formula

C37H35N3O7

Molecular Weight

633.7 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)

InChI Key

MYSNCIZBPUPZMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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